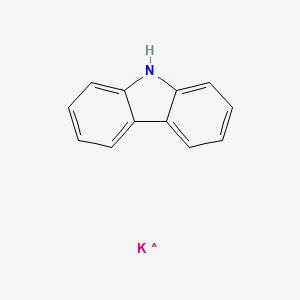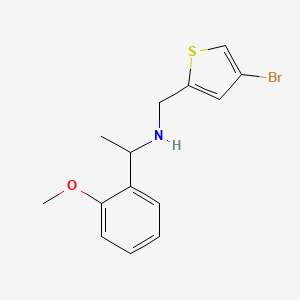
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is a compound that features a piperidine ring, a thiophene ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 3-bromothiophene.
Acylation: The 3-bromothiophene is then subjected to acylation using a suitable acyl chloride to form 3-bromothiophene-2-carbonyl chloride.
Coupling with Piperidine: The acyl chloride is reacted with piperidine to form the intermediate 1-(3-bromothiophene-2-carbonyl)piperidine.
Formation of the Final Product: The intermediate is then reacted with acetamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The thiophene ring makes it a candidate for the development of organic semiconductors and conductive polymers.
Biological Research: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Mecanismo De Acción
The mechanism of action of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring structure.
Uniqueness
2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is unique due to the combination of the bromothiophene and piperidine moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15BrN2O2S |
|---|---|
Peso molecular |
331.23 g/mol |
Nombre IUPAC |
2-[1-(3-bromothiophene-2-carbonyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C12H15BrN2O2S/c13-9-3-6-18-11(9)12(17)15-4-1-8(2-5-15)7-10(14)16/h3,6,8H,1-2,4-5,7H2,(H2,14,16) |
Clave InChI |
VRJJDOAXEXPWQY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC(=O)N)C(=O)C2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)





![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)



![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
